GW3965 is a synthetic compound classified as a liver X receptor agonist, specifically targeting the human isoforms of liver X receptor alpha and beta. Its chemical formula is , and it has a molecular weight of approximately 582.05 g/mol. The compound is recognized for its role in regulating cholesterol homeostasis and inflammatory responses in various biological systems. Structurally, it is characterized by a complex arrangement that includes a chloro and trifluoromethyl group, contributing to its unique pharmacological properties.
The compound's interaction with liver X receptors also influences the regulation of enzymes such as cholesterol 7-alpha-hydroxylase, which plays a critical role in bile acid synthesis and cholesterol metabolism .
Specific methodologies may vary based on laboratory protocols but generally follow established organic synthesis techniques.
GW3965 has several potential applications in biomedical research and therapeutic development:
Research on GW3965 has highlighted its interactions with various biological pathways:
Several compounds share structural or functional similarities with GW3965. Here are some notable examples:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
T0901317 | C22H25ClF3N2O3 | Liver X receptor agonist | Selective for liver X receptor alpha |
SR9243 | C28H30ClF3N2O4 | Liver X receptor agonist | More potent against LXR beta |
GSK2033 | C23H24ClF3N2O4 | Liver X receptor agonist | Selective LXR beta activity |
GW3965 is distinguished by its high potency towards both liver X receptor isoforms (with EC50 values of 190 nM for liver X receptor alpha and 30 nM for liver X receptor beta) compared to other similar compounds . Its specific structural features contribute to its unique pharmacological profile, making it a valuable tool in research focused on lipid metabolism and inflammation modulation.
GW3965 is a synthetic liver X receptor (LXR) agonist with the molecular formula C₃₃H₃₁ClF₃NO₃ and a molecular weight of 582.0 g/mol for the free base form. Its hydrochloride salt (GW3965 HCl) has a molecular formula of C₃₃H₃₂Cl₂F₃NO₃ and a molecular weight of 618.5 g/mol. The compound’s structural complexity arises from its diarylmethane core, which includes a chlorine atom, trifluoromethyl group, and acetic acid moiety.
Table 1: Molecular Characteristics of GW3965
Property | Value |
---|---|
Molecular Formula | C₃₃H₃₁ClF₃NO₃ (free base) |
Molecular Weight | 582.0 g/mol (free base) |
Hydrochloride Formula | C₃₃H₃₂Cl₂F₃NO₃ |
Hydrochloride Weight | 618.5 g/mol |
The International Union of Pure and Applied Chemistry (IUPAC) name for GW3965 is 2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid. This name reflects its tertiary amine backbone, chloro-trifluoromethylbenzyl group, and diphenylethyl side chain, which are critical for its receptor-binding activity.
GW3965 exhibits limited aqueous solubility (<0.1 mg/mL in water) but is highly soluble in dimethyl sulfoxide (DMSO) (≥100 mg/mL). Its partition coefficient (LogP), calculated using the SMILES string C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4
, is approximately 6.2, indicating high lipophilicity. The compound’s carboxylic acid group confers a pKa of ~4.5, enabling ionization under physiological conditions. Stability studies suggest GW3965 remains intact in DMSO at 4°C for months but degrades in aqueous solutions at pH >7.
Table 2: Physicochemical Properties
Property | Value |
---|---|
Solubility (DMSO) | ≥100 mg/mL |
Solubility (Water) | <0.1 mg/mL |
LogP (calculated) | 6.2 |
pKa | ~4.5 (carboxylic acid) |
GW3965 was synthesized through a modular approach involving:
Key innovations during development included optimizing the diphenylethyl group for LXR selectivity and the trifluoromethyl-chlorophenyl moiety for metabolic stability.
GW3965 is structurally distinct from other LXR agonists like T0901317 and LXR-623:
Table 3: Comparison of GW3965 with Other LXR Agonists
GW3965’s carboxylic acid group enhances hydrogen bonding with LXR’s ligand-binding domain (Arg305 and Glu281), while T0901317 relies on sulfonamide interactions. Unlike T0901317, GW3965 avoids off-target effects on pregnane X receptor (PXR).
GW3965’s high lipophilicity (LogP 6.2) facilitates membrane permeability but limits bioavailability. Its polar surface area (PSA) of 86 Ų suggests moderate blood-brain barrier penetration. The hydrochloride salt improves crystallinity and storage stability.
Table 4: Partition Coefficients and Solubility
Parameter | Value |
---|---|
LogP | 6.2 (calculated) |
LogD (pH 7.4) | 3.8 |
Polar Surface Area | 86 Ų |
Solubility (Ethanol) | <1 mg/mL |